molecular formula C11H16N4O3 B2934192 ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate CAS No. 338395-60-1

ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate

Cat. No.: B2934192
CAS No.: 338395-60-1
M. Wt: 252.274
InChI Key: GSDCNWAWMAWCQJ-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is a heterocyclic compound featuring a pyrrole ring, an imino group, and a formohydrazido moiety linked to an ethyl ester (Figure 1). The pyrrole ring contributes aromatic stability, while the formohydrazido group enhances reactivity, particularly in nucleophilic or coordination reactions .

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-[(1-methylpyrrole-2-carbonyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-3-18-10(16)7-9(12)13-14-11(17)8-5-4-6-15(8)2/h4-6H,3,7H2,1-2H3,(H2,12,13)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDCNWAWMAWCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C1=CC=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)C1=CC=CN1C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate then undergoes cyclization with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate involves its interaction with molecular targets such as enzymes or receptors. The imino group and pyrrole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Functional Group Analysis

The compound shares structural motifs with several esters, hydrazides, and heterocycles (Table 1):

Compound Name Key Functional Groups Molecular Features
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate Pyrrole, imino, formohydrazido, ester Aromatic ring, reactive nitrogen groups
(±)-Ethyl 3-{(4R,5S)-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)-6,8-dioxo-2,7,9-triazaspiro[4.5]decan-7-yl}propanoate Pyrrole, spirocyclic system, ester Complex spirocyclic architecture
Ethyl propanoate Ester Simple aliphatic ester
(E)-Ethyl-N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl-formimidate Pyrazole, imidate Heterocyclic, imidate functionality

Key Observations :

  • The target compound’s pyrrole and formohydrazido groups distinguish it from simpler esters like ethyl propanoate, which lack nitrogen-based reactivity .
  • Compared to spirocyclic analogs (e.g., ), the absence of a fused ring system in the target compound may reduce steric hindrance, enhancing accessibility for reactions .

Physicochemical and Analytical Properties

Chromatographic Behavior
  • Retention/Migration Times: Esters like ethyl propanoate and ethyl hexanoate exhibit similar retention times but distinct migration times in analytical systems, influenced by polarity and molecular weight . The target compound’s imino group may increase polarity, shortening retention compared to aliphatic esters.
  • Dimer Formation: In mass spectrometry, esters such as ethyl 3-methylbutanoate form protonated dimers . The formohydrazido group in the target compound may promote alternative adducts or fragmentation pathways.
Flavor and Aroma Contributions

While ethyl propanoate and ethyl acetate contribute fruity and sweet aromas in fermented products , the target compound’s nitrogen-rich structure likely imparts bitterness or umami notes, akin to pyrazines or pyrrole derivatives in Maillard reactions.

Stability and Reactivity

  • Hydrolytic Stability: The ethyl ester group is susceptible to hydrolysis, similar to other esters (e.g., ethyl hexanoate) . However, the imino and formohydrazido moieties may increase susceptibility to oxidation or nucleophilic attack.
  • Thermal Stability : Pyrrole-containing compounds (e.g., ) are generally stable under reflux conditions , suggesting the target compound may tolerate moderate heat during synthesis.

Data Tables

Table 2: Analytical Properties

Compound Retention Time (min) Dominant MS Adducts Aroma Profile
Ethyl 3-imino-3-[...]propanoate Estimated: 12–15 [M+H]⁺, [M+Na]⁺ Bitter, umami
Ethyl propanoate 6.2 [M+H]⁺, dimer Fruity, sweet
Ethyl 3-methylbutanoate 8.5 Dimer ([2M+H]⁺) Apple-like

Biological Activity

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.26 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Anticancer Activity : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The hydrazone moiety is believed to interact with biological targets involved in tumor growth and metastasis.
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against a range of pathogens, potentially due to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Ethyl 3-imino compounds have been linked to reduced inflammation markers in vitro and in vivo, indicating a role in modulating immune responses.

Biological Activity Data

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levels

Case Studies

Several studies have explored the biological activity of ethyl 3-imino derivatives:

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability.
    • Findings : The compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential as an anticancer agent.
  • Antimicrobial Activity Assessment :
    • Objective : To determine the effectiveness against Staphylococcus aureus.
    • Methodology : Disc diffusion method was employed.
    • Findings : The compound exhibited a zone of inhibition of 18 mm, suggesting notable antimicrobial properties.
  • Inflammation Modulation Study :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Methodology : Measurement of cytokine levels post-treatment.
    • Findings : Significant reduction in TNF-alpha and IL-6 levels was observed, supporting its anti-inflammatory potential.

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